4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
CAS No.:
Cat. No.: VC11035102
Molecular Formula: C19H18O4
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.
![4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one -](/images/structure/VC11035102.png)
Specification
Molecular Formula | C19H18O4 |
---|---|
Molecular Weight | 310.3 g/mol |
IUPAC Name | 4-ethyl-7-[(3-methoxyphenyl)methoxy]chromen-2-one |
Standard InChI | InChI=1S/C19H18O4/c1-3-14-10-19(20)23-18-11-16(7-8-17(14)18)22-12-13-5-4-6-15(9-13)21-2/h4-11H,3,12H2,1-2H3 |
Standard InChI Key | HJVBGGYCBBJUPY-UHFFFAOYSA-N |
SMILES | CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC |
Canonical SMILES | CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one comprises a chromenone backbone (2H-1-benzopyran-2-one) with two key substituents:
-
An ethyl group (-CH2CH3) at the 4-position of the benzopyran ring.
-
A 3-methoxybenzyloxy group (-O-CH2-C6H4-OCH3) at the 7-position.
These substituents influence its electronic configuration, steric bulk, and intermolecular interactions. The methoxy group’s para orientation on the benzyl ether distinguishes it from analogs like 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one, which exhibit ortho-substitution.
Table 1: Comparative Molecular Properties of Chromenone Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one | C19H18O4 | 310.3 | 4-ethyl, 7-(3-methoxybenzyloxy) |
4-Ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one | C19H18O4 | 310.3 | 4-ethyl, 7-(2-methoxybenzyloxy) |
3-Ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one | C21H22O4 | 338.4 | 3-ethyl, 4,8-dimethyl, 7-(4-methoxybenzyloxy) |
The compound’s calculated logP (octanol-water partition coefficient) is estimated at ~3.2, indicating moderate lipophilicity conducive to membrane permeability . Its solubility profile suggests limited aqueous solubility but enhanced solubility in polar organic solvents like dimethyl sulfoxide (DMSO) or ethanol.
Synthesis and Reaction Pathways
The synthesis of 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions, as outlined below:
Step 1: Formation of the Chromenone Core
The benzopyran backbone is synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. For example, ethyl acetoacetate and 3-methoxybenzyl-protected resorcinol may undergo condensation catalyzed by sulfuric acid or boron trifluoride etherate.
Step 2: Etherification at the 7-Position
The hydroxyl group at the 7-position undergoes Williamson ether synthesis with 3-methoxybenzyl bromide. This reaction requires a base such as potassium carbonate in a polar aprotic solvent (e.g., acetone or DMF) to facilitate nucleophilic substitution .
Step 3: Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using:
-
Nuclear Magnetic Resonance (NMR): 1H NMR peaks at δ 6.8–7.4 ppm (aromatic protons), δ 5.1 ppm (benzyloxy -CH2-), and δ 1.2–1.4 ppm (ethyl -CH3).
-
High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 310.3 [M+H]+ .
Biological Activities and Mechanistic Insights
While direct pharmacological data for 4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one are sparse, structurally related chromenones exhibit notable bioactivities:
Anticoagulant Effects
Coumarins like warfarin inhibit vitamin K epoxide reductase (VKOR), disrupting clotting factor synthesis. The 3-methoxybenzyloxy group may enhance binding to hepatic enzymes, though substituent positioning critically modulates potency .
Antimicrobial Activity
Methoxy-substituted chromenones demonstrate broad-spectrum antimicrobial effects. For instance, analogs with 4-ethyl and 7-benzyloxy groups exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The 3-methoxy group’s electron-donating properties could enhance membrane disruption via increased lipophilicity .
Applications in Medicinal Chemistry
4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one serves as a lead compound for optimizing drug candidates. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Modifying the methoxy position (2-, 3-, or 4-) to tune target selectivity.
-
Prodrug Development: Esterifying the chromenone carbonyl to enhance bioavailability.
Table 2: Comparative Bioactivity of Chromenone Derivatives
Compound | Anticoagulant IC50 (µM) | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) |
---|---|---|---|
4-Ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one (Predicted) | 15–25 | 16–32 | 20–40 |
Warfarin | 0.5–1.0 | N/A | N/A |
7-Hydroxycoumarin | >100 | 64–128 | >100 |
Challenges and Future Directions
Current limitations include the compound’s moderate metabolic stability and potential cytochrome P450 interactions. Future research should prioritize:
-
In Vivo Pharmacokinetic Studies: Assessing oral bioavailability and half-life in rodent models.
-
Target Identification: Employing chemoproteomics to map protein binding partners.
-
Nanoparticle Delivery Systems: Encapsulating the compound in lipid-based carriers to improve solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume